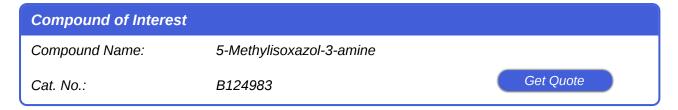


## The Multifaceted Biological Activities of 5-Methylisoxazol-3-amine Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **5-methylisoxazol-3-amine** scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents with a broad spectrum of biological activities. Derivatives of this core structure have demonstrated significant potential in combating infectious diseases and cancer. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, with a focus on their antitubercular, antiviral, and anticancer properties.

# Antitubercular Activity of 5-Methylisoxazole-3-carboxamides

A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1][2][3][4] The synthesis involves the reaction of 5-methylisoxazole-3-carbonyl chloride with various amines.[4] Several of these compounds have shown promising antitubercular activity, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.[1][2][4]

### **Quantitative Antitubercular Activity Data**



Compound ID	Substituent	MIC (μM) against M. tuberculosis H37Rv	Reference
9	-	6.25	[1][2]
10	-	3.125	[1][2]
13	-	6.25	[1][2]
14	-	3.125	[1][2]

Note: The specific substitutions for compounds 9, 10, 13, and 14 are detailed in the cited literature but are not fully specified in the provided search results.

## Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[1][2][5][6][7] This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability.

#### Protocol:

- Preparation of Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is adjusted to a McFarland standard of 1.0 and then diluted 1:50 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to achieve a final concentration of approximately 1 x 10<sup>5</sup> CFU/mL.
- Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
- Inoculation: 100  $\mu$ L of the prepared inoculum is added to each well containing the test compound.
- Incubation: The plate is sealed and incubated at 37°C for 7 days.
- Addition of Alamar Blue: A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.



- Re-incubation: The plate is re-incubated at 37°C for 24-48 hours.
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is
  defined as the lowest concentration of the compound that prevents this color change.



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Microplate Alamar Blue Assay (MABA) Workflow.

# Antiviral Activity against Tick-Borne Encephalitis Virus (TBEV)

Adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid have been investigated as potential antiviral agents against the tick-borne encephalitis virus (TBEV), a member of the Flavivirus genus.[8][9][10] These compounds are designed to target the  $\beta$ -n-octyl-d-glucoside ( $\beta$ -OG) binding pocket of the viral envelope (E) protein, which is crucial for viral entry into host cells.[8][9]

### **Mechanism of Action**

The antiviral activity of these derivatives is attributed to their ability to bind to the  $\beta$ -OG pocket on the TBEV E protein.[8][9] This interaction likely interferes with the conformational changes of the E protein that are necessary for membrane fusion and subsequent viral entry. Interestingly,

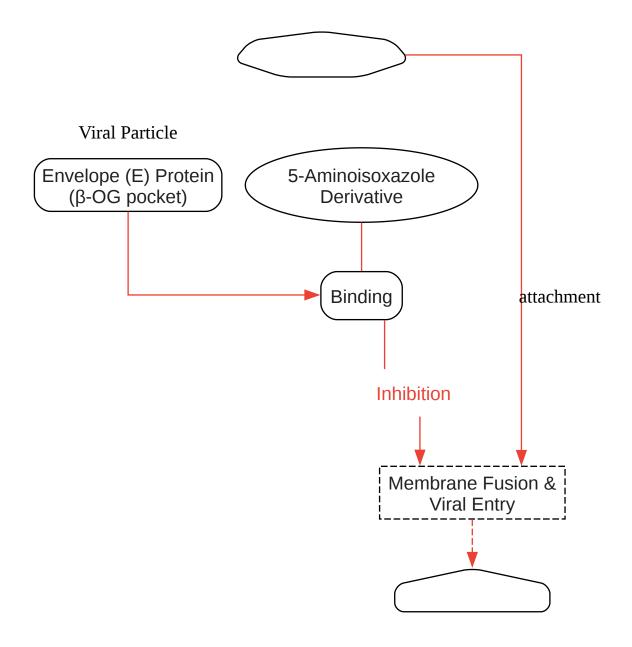




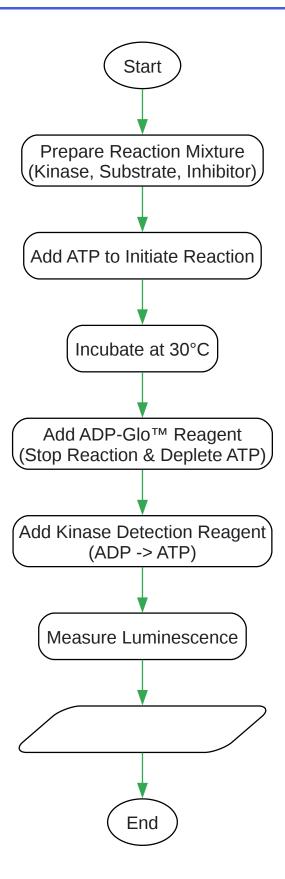


the presence of immature TBEV particles can reduce the apparent antiviral activity of these compounds in plaque reduction assays.[8][9]

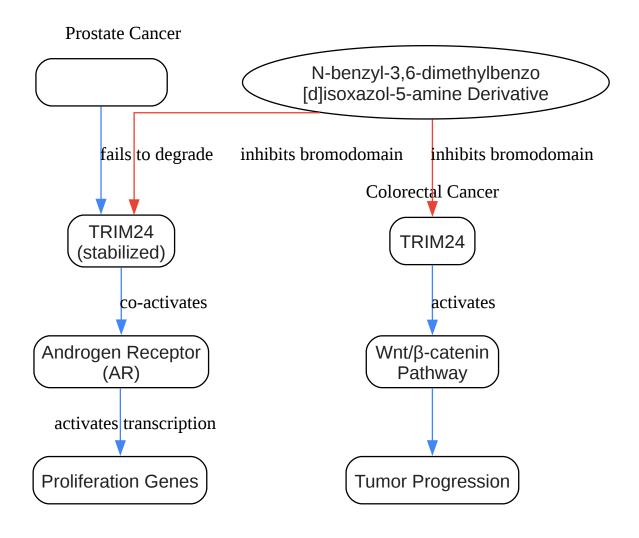












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